(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
(1R,5R)-3-oxabicyclo[310]hexane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the formation of the oxirane ring followed by the construction of the cyclopropane ring. One common method involves the use of a cycloaddition reaction, where an alkene reacts with a peracid to form the oxirane ring. Subsequent reactions can then be used to introduce the carboxylic acid group and form the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the synthetic routes used in laboratory settings. This could include the use of continuous flow reactors for the cycloaddition step and optimized conditions for the subsequent transformations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring and form substituted products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can lead to the formation of diols, while reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size and connectivity.
3-azabicyclo[3.1.1]heptane: This compound contains a nitrogen atom in place of the oxygen atom in the oxirane ring.
Uniqueness
(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of both an oxirane and a cyclopropane ring. This combination of features gives it distinct chemical properties and reactivity compared to other bicyclic compounds.
Properties
IUPAC Name |
(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8)/t4-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPXWJVQITPAZ-NJGYIYPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(COC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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